caffeic acid

Übersicht

Beschreibung

. It is known for its antioxidant, anti-inflammatory, and anticarcinogenic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Caffeic acid can be synthesized through various methods, including the one-pot preparation from 3,4-dihydroxybenzaldehyde. This method involves the reaction of 3,4-dihydroxybenzaldehyde with alcohols or phenols in the presence of Meldrum's acid to form esters.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as coffee beans and certain fruits, using techniques like liquid-solid extraction, Soxhlet extraction, and microwave-assisted extraction.

Analyse Chemischer Reaktionen

Types of Reactions: Caffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of quinones.

Reduction: Reduction typically results in the formation of dihydrothis compound.

Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Caffeic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in antioxidant assays.

Biology: Studied for its effects on cellular processes and its role in plant defense mechanisms.

Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and neurodegenerative diseases.

Industry: Utilized in the production of cosmetics and food additives due to its antioxidant properties.

Wirkmechanismus

Caffeic acid exerts its effects primarily through its antioxidant properties. Its structure allows it to trap radicals and delocalize unpaired electrons, effectively neutralizing them. Additionally, this compound can inhibit transcription and growth factors, contributing to its anticancer and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Chlorogenic acid

Ferulic acid

Sinapic acid

Biologische Aktivität

Caffeic acid (CA), a phenolic compound found abundantly in various plants, has garnered significant attention for its diverse biological activities. This article explores the mechanisms through which this compound exerts its effects, particularly in cancer prevention and treatment, anti-inflammatory actions, and its role in modulating various signaling pathways.

1. Overview of this compound

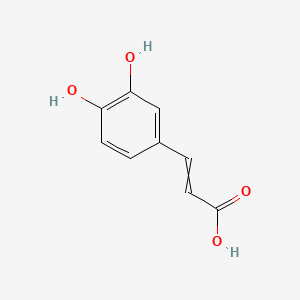

This compound is a hydroxycinnamic acid with the chemical structure CHO. It is primarily found in coffee, fruits, vegetables, and certain herbs. The compound is recognized for its antioxidant properties, which contribute to its potential health benefits.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : CA scavenges free radicals and reduces oxidative stress, which is crucial in cancer prevention.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.

- Modulation of Signaling Pathways : CA influences key signaling pathways involved in cell proliferation and survival.

3.1 Anticancer Properties

This compound has shown promise as an anticancer agent through various studies:

- Inhibition of Tumor Growth : CA has been demonstrated to inhibit the proliferation of several cancer cell lines, including hepatocellular carcinoma and melanoma. For instance, in HepG2 cells, CA reduced the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9), both critical for tumor invasiveness .

- Induction of Apoptosis : In studies involving lung adenocarcinoma cells, this compound induced apoptosis by disrupting mitochondrial potential and altering the MAPK signaling pathway .

- Synergistic Effects with Chemotherapy : In xenograft models, CA combined with doxorubicin significantly decreased tumor size, indicating its potential as an adjunct therapy in cancer treatment .

| Cancer Type | Concentration | Effect | Mechanism |

|---|---|---|---|

| Hepatocellular carcinoma | 100 µM | Inhibition of VEGF and MMP-9 | NF-kB pathway inhibition |

| Lung adenocarcinoma | 60 µM | Decreased cell viability | MAPK pathway alteration |

| Melanoma | 40 µM | Reduced cell viability | ERK1/2 activity inhibition |

| Squamous cell carcinoma | 15 mg/kg | Downregulation of iNOS and VEGF | p53 expression upregulation |

3.2 Anti-inflammatory Effects

This compound's anti-inflammatory properties have been substantiated through various models:

- COX-2 Inhibition : In IL-1β-stimulated myofibroblasts, this compound significantly downregulated COX-2 expression, demonstrating its role in reducing inflammation .

- Counteracting Cytokine Production : While CA did not significantly affect IL-6 levels, it showed potential in modulating other inflammatory mediators .

4. Case Studies

Several studies highlight the efficacy of this compound in clinical settings:

- A study on patients with head and neck squamous cell carcinoma indicated that CA treatment led to reduced tumor markers and improved patient outcomes when combined with standard therapies .

- Research involving animal models showed that this compound administration reduced tumor growth rates significantly compared to control groups .

5. Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound has limitations regarding bioavailability. Studies suggest that CA has low intestinal absorption and poor permeability across cellular membranes, which may hinder its therapeutic application .

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71693-97-5 | |

| Details | Compound: Caffeic acid polymer | |

| Record name | Caffeic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71693-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020231 | |

| Record name | 3,4-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-39-5 | |

| Record name | Caffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.